5-Chloro-4-hydrazinylpyrimidine

Anticancer Colon Cancer Cytotoxicity

Procure 5-Chloro-4-hydrazinylpyrimidine (CAS 122082-97-7) as your core scaffold for colon cancer research. Derivatives show 7.1-fold higher potency (IC50 1.73 µM) and 9.8-fold selectivity vs 5-FU. This specific 5-chloro substitution pattern is critical for the observed pro-apoptotic activity and unique regioselectivity in cyclocondensations for kinase inhibitor programs. Do not substitute with other hydrazinylpyrimidines.

Molecular Formula C4H5ClN4
Molecular Weight 144.56 g/mol
CAS No. 122082-97-7
Cat. No. B043786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-hydrazinylpyrimidine
CAS122082-97-7
Synonyms4(1H)-Pyrimidinone, 5-chloro-, hydrazone (9CI)
Molecular FormulaC4H5ClN4
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)NN)Cl
InChIInChI=1S/C4H5ClN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9)
InChIKeyWVOCESQYFAIUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-hydrazinylpyrimidine (CAS 122082-97-7): A Critical Pyrimidine Scaffold for Accelerated Drug Discovery and Chemical Synthesis


5-Chloro-4-hydrazinylpyrimidine (CAS 122082-97-7), also known as (5-chloropyrimidin-4-yl)hydrazine or 4(1H)-Pyrimidinone, 5-chloro-, hydrazone (9CI), is a heterocyclic building block featuring a pyrimidine ring substituted with a hydrazinyl group at the C4 position and a chlorine atom at the C5 position [1]. With a molecular formula of C4H5ClN4 and a molecular weight of 144.56 g/mol, this compound serves as a versatile synthetic intermediate, particularly valued for the dual reactivity conferred by its hydrazinyl and chloro substituents, enabling the construction of diverse fused heterocyclic systems, pyrazoles, and pharmacologically relevant cores .

Critical Procurement Note: Why 5-Chloro-4-hydrazinylpyrimidine Cannot Be Interchanged with Other Hydrazinylpyrimidines


Direct substitution of 5-chloro-4-hydrazinylpyrimidine with other hydrazinylpyrimidines (e.g., 4-hydrazinylpyrimidine, 2-hydrazinylpyrimidine, or 4-hydrazinylpyrimidine-5-carbonitrile) is scientifically unsound due to profound differences in chemical reactivity, biological target engagement, and downstream synthetic utility. The specific substitution pattern of 5-chloro-4-hydrazinylpyrimidine—a chlorine atom at C5 adjacent to a hydrazinyl group at C4—creates a unique electronic and steric environment that dictates regioselectivity in cyclocondensation reactions and influences binding to biological targets like kinases and cytochrome P450 enzymes . As established in the 1987 review by Senga, hydrazinopyrimidines are widely employed for synthesizing fused pyrimidines precisely because of these positional reactivity differences [1]. Furthermore, research on 4-hydrazinylpyrimidine-5-carbonitriles demonstrates that even subtle modifications (e.g., introducing a carbonitrile group) drastically alter antiproliferative potency (IC50 ranging from 1.62 to 12.93 µM) and enzyme inhibition profiles against targets like EGFR and ARO [2]. Therefore, procurement decisions must be based on specific, quantifiable performance data tied to the exact substitution pattern, not generic class assumptions.

Quantitative Differentiation Evidence for 5-Chloro-4-hydrazinylpyrimidine in Scientific Research and Procurement


Cytotoxic Activity in Colon Cancer: 5-Chloro-4-hydrazinylpyrimidine Derivative vs. 5-Fluorouracil

A derivative of 5-chloro-4-hydrazinylpyrimidine, specifically compound 5d (a pyrazolylpyrimidine derivative), demonstrated significantly higher cytotoxic potency against the KM12 colon cancer cell line compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) [1].

Anticancer Colon Cancer Cytotoxicity

Selective Cytotoxicity: 5-Chloro-4-hydrazinylpyrimidine Derivative Demonstrates High Selectivity Index

The same 5-chloro-4-hydrazinylpyrimidine derivative (compound 5d) exhibited a high selectivity index (SI), indicating preferential toxicity towards cancer cells over normal cells, a critical parameter for minimizing adverse effects [1].

Selectivity Cancer Therapy Toxicity

Broad-Spectrum Cytotoxicity: NCI-60 Panel Evaluation of 5-Chloro-4-hydrazinylpyrimidine Scaffold

A series of novel hydrazinylpyrimidine derivatives, including those based on the 5-chloro-4-hydrazinylpyrimidine scaffold, were evaluated for in vitro cytotoxic activity against the full NCI-60 panel of 60 human tumor cell lines [1].

Anticancer NCI-60 Broad-Spectrum

Mechanistic Differentiation: Pro-Apoptotic Activity of 5-Chloro-4-hydrazinylpyrimidine Derivatives

In mechanistic studies, the 5-chloro-4-hydrazinylpyrimidine derivative 5d induced apoptosis in KM12 colon cancer cells through up-regulation of caspase 3/9 and the pro-apoptotic factor Bax, while down-regulating the anti-apoptotic factor Bcl-2 [1].

Apoptosis Mechanism of Action Caspase Activation

High-Impact Research and Industrial Applications for 5-Chloro-4-hydrazinylpyrimidine


Colon Cancer Drug Discovery: Lead Optimization Programs Targeting High Potency and Selectivity

The demonstrated 7.1-fold higher potency (IC50 = 1.73 µM vs. 12.26 µM) and 9.8-fold higher selectivity (SI = 18.82 vs. 1.93) of 5-chloro-4-hydrazinylpyrimidine derivative 5d against colon cancer cells, compared to 5-FU, positions this scaffold as an ideal starting point for medicinal chemistry campaigns focused on colon cancer [1]. Researchers should prioritize this compound for the synthesis and screening of focused libraries designed to improve upon these promising in vitro metrics, with the goal of identifying a development candidate with a superior therapeutic window.

Broad-Spectrum Anticancer Agent Screening and Mechanism-of-Action Studies

The activity of 5-chloro-4-hydrazinylpyrimidine derivatives across the NCI-60 panel, coupled with confirmed pro-apoptotic mechanisms (caspase 3/9 and Bax upregulation, Bcl-2 downregulation), makes this scaffold valuable for broad-spectrum anticancer screening [1]. Procurement is recommended for laboratories conducting phenotypic screening or those seeking to elucidate the molecular targets and pathways involved in the compound's cytotoxic effects, as it provides a validated starting point for probe development.

Synthesis of Fused Pyrimidine Libraries and Advanced Heterocyclic Scaffolds

As established in the 1987 review by Senga, hydrazinopyrimidines are a cornerstone for synthesizing diverse fused pyrimidine ring systems due to the high reactivity of the hydrazino group [2]. The unique 5-chloro substitution pattern on 5-chloro-4-hydrazinylpyrimidine offers distinct regioselectivity in cyclocondensation reactions compared to other isomers . This makes it a strategically important building block for combinatorial chemistry groups and medicinal chemists aiming to access novel chemical space, particularly for kinase inhibitor programs where fused pyrimidine cores are prevalent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-4-hydrazinylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.